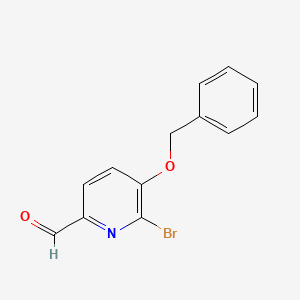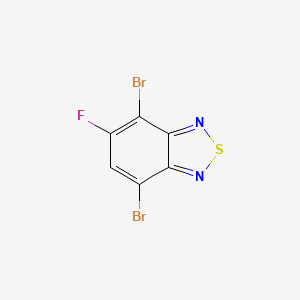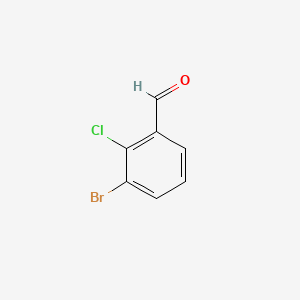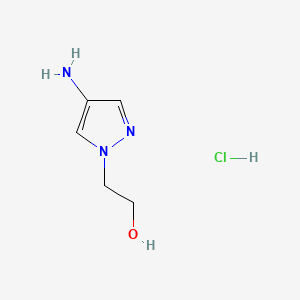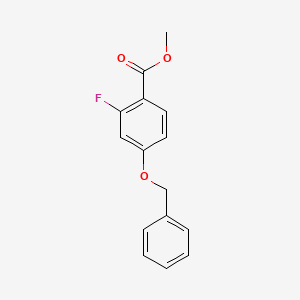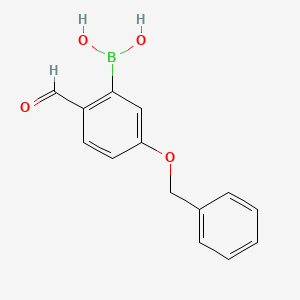
(5-(Benzyloxy)-2-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(Benzyloxy)-2-formylphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. The Suzuki–Miyaura coupling is one of the most significant reactions involving boronic acids . Another reaction involves the protodeboronation of pinacol boronic esters .Aplicaciones Científicas De Investigación
Synthesis in Medicinal Chemistry : (5-(Benzyloxy)-2-formylphenyl)boronic acid and its derivatives are valuable intermediates in medicinal chemistry. For example, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, achieved through the Suzuki-Miyaura carbon-carbon cross-coupling reaction, has been shown to be advantageous for drug design (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
Inhibitory Properties in Biochemistry : Aryl and heteroaryl boronic acids, including derivatives of benzyloxyphenyl boronic acid, have been studied for their hormone-sensitive lipase inhibitory properties, which are relevant in the context of metabolic diseases (Ebdrup, Jacobsen, Dhanda Farrington, & Vedsø, 2005).
Application in Organic Synthesis : The synthesis of terphenylboronic acid derivatives and their role in recognizing anomers of 2-deoxyribofuranosides showcases the utility of boronic acids in controlling stereochemistry in synthetic organic reactions (Yamashita, Amano, Shimada, & Narasaka, 1996).
Material Science and Biomedical Applications : Research on the chemistry of boronic acids, including benzyloxyphenyl boronic acid derivatives, has expanded into applications in analytical chemistry, materials’ chemistry, and medicine due to their Lewis acidity and other unique properties (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Drug Delivery Systems : Boronic acid-containing drugs have been encapsulated using polymeric carriers for improved pharmacokinetics and targeted drug release. This approach has been applied in antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).
Fluorescent Chemosensors : Boronic acids, including derivatives of benzyloxyphenyl boronic acid, are used in the development of fluorescent chemosensors for detecting biological active substances, which is crucial in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-formyl-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFDHTIODOFOKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742680 |
Source


|
| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)-2-formylphenyl)boronic acid | |
CAS RN |
1226773-36-9 |
Source


|
| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


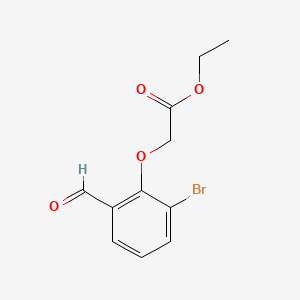
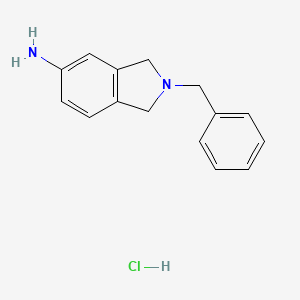
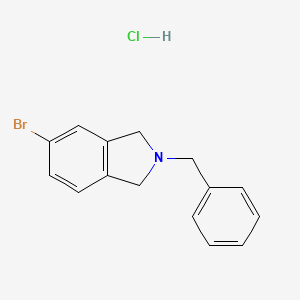
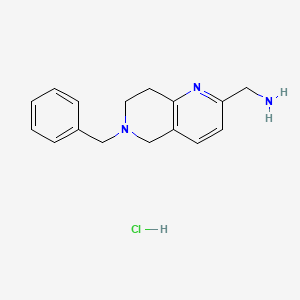
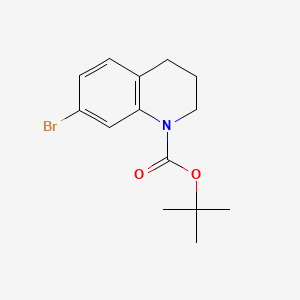
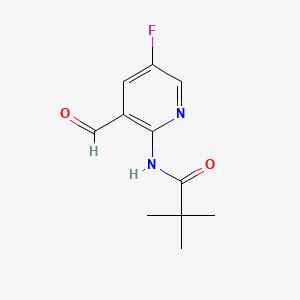
![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)
